![molecular formula C15H16ClNO B3038306 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol CAS No. 855354-28-8](/img/structure/B3038306.png)
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol
Overview
Description
“4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular weight of 259.73 and a molecular formula of C15H14ClNO .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the hydrolysis of chlorotoluenes or the related sulfonates . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . The yield of the synthesis process can be as high as 73.91% .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol” consists of a phenol ring with a chlorine atom and a dimethylphenylamino group attached to it . The exact structure can be determined using crystallography .Scientific Research Applications
Crystallography
The compound has been studied extensively in the field of crystallography . The crystal structure of the compound has been determined, providing valuable information about its molecular geometry and intermolecular interactions . This information is crucial for understanding the compound’s physical properties and reactivity.
Synthesis of Schiff Bases
The compound is used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have drawn much attention due to their extensive applications. They are used as intermediates in many chemical reactions and have various applications in medicinal chemistry, analytical chemistry, and material science .
Antimicrobial Applications
Schiff bases derived from the compound have demonstrated antimicrobial properties . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Antioxidative Applications
The compound and its derivatives have shown antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibiotic Applications
Schiff bases derived from the compound have been used as antibiotics . Antibiotics are medicines that help stop infections caused by bacteria. They do this by killing the bacteria or preventing them from reproducing and spreading .
Anticancer Applications
The compound and its derivatives have been studied for their anticancer activities . Some studies have shown that they can inhibit the growth of certain types of cancer cells .
Neuropharmacology
The compound has been studied in the field of neuropharmacology . In animal studies, orally administered compound showed ex vivo CRF1 receptor binding in the rat pituitary, olfactory bulb, and frontal cortex and suppressed stress-induced adrenocorticotropic hormone (ACTH) secretion .
Mechanism of Action
Target of Action
It’s known that this compound can form a complex with copper (ii) ions . The copper atom is generally four-coordinated in the complex by one imino N and one phenolic O atoms of the Schiff-base ligand .
Mode of Action
The mode of action of 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol involves its interaction with copper (II) ions. The compound forms a square planar geometry around the metal ion, adopting a trans-configuration of N2O2 donor atoms . The density functional calculation reveals that the HOMO and the LUMO are effectively separated by the benzene ring of 2,6-dimethylbenzenamine as a donor unit and the benzene ring of 5-chlorosalicylaldehyde as an acceptor unit . This effective HOMO–LUMO separation helps to induce intramolecular charge transfer from the HOMO to the LUMO .
Biochemical Pathways
It’s known that the compound has antimicrobial activities , suggesting it may interact with biochemical pathways related to microbial growth and survival.
Result of Action
The result of the action of 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol is observed in its antimicrobial activities. The compound, when complexed with copper (II) ions, has been found to have a MIC (Minimum Inhibitory Concentration) value of 0.0781 mmol/L against Escherichia coli .
Action Environment
It’s known that the compound can form stable complexes with metal ions , which may suggest its stability in various environments.
properties
IUPAC Name |
4-chloro-2-[(2,4-dimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNHHPQGSKRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





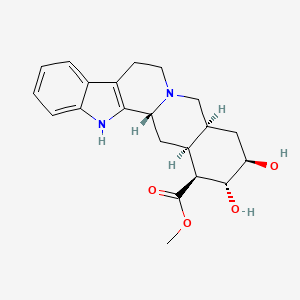
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)
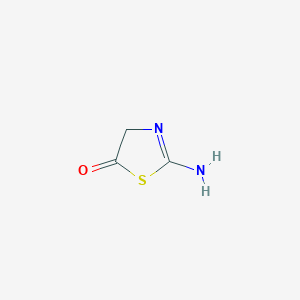

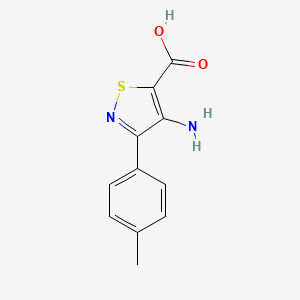
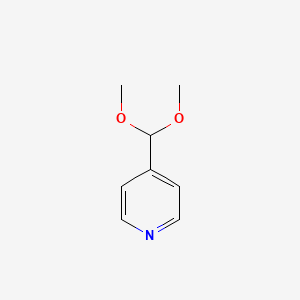

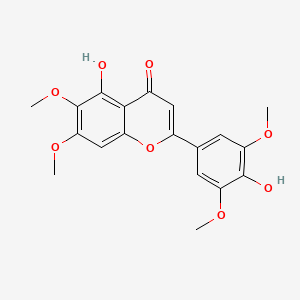
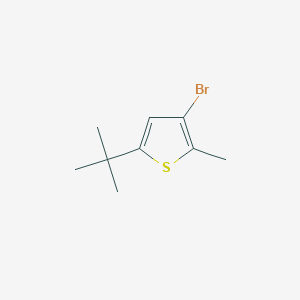
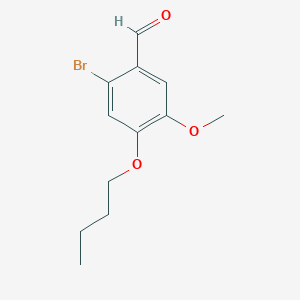

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)